![molecular formula C17H16N2O3 B4626418 2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide
Overview
Description
2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease.
Scientific Research Applications
Radiolabeled Benzamides in Cancer Research
Radiolabeled benzamides, such as [iodine-123]-(S)-IBZM, have been explored for their potential in detecting melanoma metastases. The study by Maffioli et al. (1994) highlights the experimental use of radiolabeled benzamides for melanoma imaging, leveraging the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. This suggests that benzamides and their derivatives could play a role in cancer diagnostics, particularly in imaging and identifying metastatic cancer cells Maffioli et al., 1994.
Metabolism and Disposition Studies
The metabolism and disposition of compounds similar to 2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide are critical for understanding their pharmacokinetics and potential therapeutic applications. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, by Renzulli et al. (2011) provides insights into the metabolic pathways, elimination, and potential side effects of benzamide derivatives. Such studies are essential for drug development and safety assessments Renzulli et al., 2011.
Neuropharmacological Applications
Benzamides and their derivatives have been investigated for their neuropharmacological properties, including effects on dopamine receptors, which are implicated in conditions such as Parkinson's disease and restless legs syndrome. Studies on compounds like pramipexole highlight the potential of benzamides in treating neurological disorders by modulating dopamine receptor activity Piercey et al., 1996.
Psychiatric and Psychotherapeutic Research
The psychoactive properties of compounds structurally related to benzamides, such as LSD, have been explored for their potential in psychotherapy, particularly for treating anxiety and mood disorders. Research on LSD's acute effects on emotional processing and social behavior provides a foundation for understanding how similar compounds could be used in psychotherapeutic settings Dolder et al., 2016.
properties
IUPAC Name |
2-[[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(11-13)16(20)9-10-19-15-8-3-2-7-14(15)17(18)21/h2-11,19H,1H3,(H2,18,21)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMROFAIYWAWYKL-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CNC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1E)-3-(3-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.